Cellular Target Engagement: Akt Inhibition in IPF Fibroblasts
Fap-PI3KI1 demonstrates potent and selective inhibition of the PI3K/Akt pathway specifically in FAP-expressing human IPF lung fibroblasts. In these disease-relevant primary cells, Fap-PI3KI1 inhibits TGFβ1-stimulated phosphorylation of Akt with an IC50 of 200 nM [1]. This contrasts sharply with the pan-PI3K inhibitor LY294002, which requires significantly higher concentrations (IC50 ~1.4 μM for PI3K inhibition) and lacks any cellular selectivity . Furthermore, while the highly potent PI3K/mTOR inhibitor omipalisib (GSK2126458) exhibits sub-nanomolar biochemical potency (PI3Kα IC50 = 0.04 nM), its activity is untargeted and systemic [2].
| Evidence Dimension | Cellular inhibition of Akt phosphorylation (IC50) |
|---|---|
| Target Compound Data | 200 nM |
| Comparator Or Baseline | LY294002: ~1.4 μM (PI3K IC50); Omipalisib (GSK2126458): 0.04 nM (PI3Kα IC50) |
| Quantified Difference | Fap-PI3KI1 is ~7-fold more potent than LY294002 in the IPF fibroblast context; omipalisib is ~5000-fold more potent biochemically but lacks FAP-targeting. |
| Conditions | Human IPF lung fibroblasts stimulated with TGFβ1; inhibition of pAkt measured. |
Why This Matters
This IC50 value establishes Fap-PI3KI1's functional potency specifically within the disease-relevant cell population, a critical parameter for dose selection in both in vitro and in vivo IPF models.
- [1] Hettiarachchi SU, et al. Targeted inhibition of PI3 kinase/mTOR specifically in fibrotic lung fibroblasts suppresses pulmonary fibrosis in experimental models. Sci Transl Med. 2020;12(567):eaay3724. View Source
- [2] Omipalisib (GSK2126458) Product Information. Sciencedirect.com. View Source
